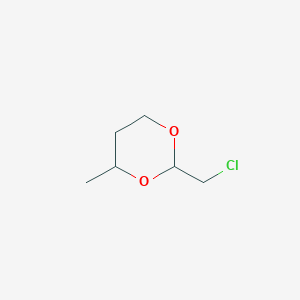

2-(Chloromethyl)-4-methyl-1,3-dioxane

Description

Structural Classification and Chemical Significance of 1,3-Dioxane (B1201747) Systems

The 1,3-dioxane system is a six-membered heterocyclic ring containing two oxygen atoms at the 1 and 3 positions. This structure is typically formed by the reaction of a carbonyl compound with a 1,3-diol. The resulting acetal (B89532) linkage is stable under neutral and basic conditions but is readily cleaved by acids, a property that underpins their extensive use as protecting groups for carbonyls and diols in complex organic syntheses.

The chemical significance of 1,3-dioxane systems extends beyond their role as protecting groups. They are found in a variety of natural products and are utilized as chiral auxiliaries, solvents, and key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Overview of Halogenomethyl-Substituted Heterocyclic Compounds

Halogenomethyl-substituted heterocyclic compounds are a class of molecules characterized by a heterocyclic ring bearing a methyl group substituted with one or more halogen atoms. The presence of the halogen atom significantly influences the chemical reactivity of the methyl group, making it a versatile functional handle for further chemical transformations.

The carbon-halogen bond in a chloromethyl group is polarized, with the carbon atom being electrophilic. This makes the chloromethyl group susceptible to nucleophilic substitution reactions. Consequently, compounds like 2-(Chloromethyl)-4-methyl-1,3-dioxane can serve as precursors for the introduction of a wide array of functional groups. The reactivity of the chloromethyl group can be modulated by the nature of the heterocyclic ring to which it is attached.

These compounds are valuable intermediates in organic synthesis, finding application in the preparation of pharmaceuticals, agrochemicals, and materials. The ability to readily displace the chlorine atom allows for the construction of more complex molecular architectures.

Current Academic Research Trajectories for this compound

While specific academic research focused solely on this compound is limited, the broader research trends for related chloromethyl-substituted cyclic acetals provide insight into its potential areas of investigation. A key area of interest lies in the synthetic utility of these compounds. For instance, a patented process describes the production of various 2-halomethyl-1,3-cyclic acetals, including 2-chloromethyl-4-methyl-1,3-dioxane, highlighting their role as intermediates. google.com

Research in this area often focuses on the development of novel synthetic methodologies and the application of these compounds in the synthesis of biologically active molecules and functional materials. The reactivity of the chloromethyl group allows for its conversion into other functional groups, making it a valuable building block.

Furthermore, investigations into the conformational preferences and stereochemistry of substituted 1,3-dioxanes remain an active area of research. Understanding how the chloromethyl and methyl substituents in this compound influence the ring conformation is crucial for predicting its reactivity and designing stereoselective reactions. While specific studies on this exact molecule are not abundant, the principles governing the conformational analysis of similar 1,3-dioxane derivatives are well-established.

Physicochemical Properties of Related Cyclic Acetals

Due to the limited availability of specific experimental data for this compound, the following table presents data for the closely related compound 2-(Chloromethyl)-1,3-dioxolane to provide an illustrative example of the properties of such molecules.

| Property | Value (for 2-(Chloromethyl)-1,3-dioxolane) |

| Molecular Formula | C4H7ClO2 |

| Molecular Weight | 122.55 g/mol |

| Boiling Point | 165.5 °C at 760 mmHg |

| Density | 1.2 g/cm³ |

| Refractive Index | 1.449 |

Note: This data is for a related compound and should be considered as an approximation for this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6414-14-8 |

|---|---|

Molecular Formula |

C6H11ClO2 |

Molecular Weight |

150.60 g/mol |

IUPAC Name |

2-(chloromethyl)-4-methyl-1,3-dioxane |

InChI |

InChI=1S/C6H11ClO2/c1-5-2-3-8-6(4-7)9-5/h5-6H,2-4H2,1H3 |

InChI Key |

HZYPUNZMJXRUAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOC(O1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloromethyl 4 Methyl 1,3 Dioxane

Classical Acetalization and Ketalization Routes

Classical methods for the synthesis of 2-(chloromethyl)-4-methyl-1,3-dioxane rely on acid-catalyzed condensation reactions. These routes are well-established and involve the direct reaction of a carbonyl compound or its equivalent with a diol. The formation of acetals is an equilibrium-driven process, often requiring the removal of water to achieve high yields. google.com

Condensation Reactions of Halogenated Aldehydes or Their Precursors with Diols

A primary and straightforward method for synthesizing this compound is the acid-catalyzed condensation of a halogenated aldehyde, such as chloroacetaldehyde (B151913), with 1,3-butanediol (B41344). ugent.be Due to the high reactivity and potential for polymerization of chloroacetaldehyde, its precursors, like chloroacetaldehyde dimethyl acetal (B89532), are often used. prepchem.comwikipedia.org

The reaction involves heating the diol and the chloroacetaldehyde precursor in the presence of an acid catalyst. prepchem.com The catalyst facilitates the formation of a hemiacetal intermediate, which then undergoes intramolecular cyclization to form the stable 1,3-dioxane (B1201747) ring, releasing methanol (B129727) or water as a byproduct. To drive the reaction to completion, the byproduct is typically removed continuously, for instance, through azeotropic distillation. google.com

A typical procedure involves charging a reactor with 1,3-butanediol, chloroacetaldehyde dimethyl acetal, and a solid acid catalyst like an ion-exchange resin (e.g., Dowex 50). prepchem.com The mixture is heated, and the methanol generated is distilled off to shift the equilibrium towards the product. prepchem.com The reaction progress can be monitored by gas chromatography until the stoichiometric amount of the byproduct has been collected. prepchem.com

Table 1: Example Reaction Conditions for Acetalization

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Key Process |

|---|---|---|---|---|

| Chloroacetaldehyde Dimethyl Acetal | 1,3-Butanediol | Dowex 50 Resin | ~115 °C | Continuous removal of methanol prepchem.com |

Synthesis via 1,2-Dihaloethyl Acetate (B1210297) and Aliphatic Diols

An alternative classical route involves the use of 1,2-dihaloethyl acetate, which is prepared by the halogenation of vinyl acetate. google.com This method avoids the direct handling of volatile and reactive halogenated aldehydes. The process consists of two main steps.

First, vinyl acetate is halogenated, for example, by chlorination at low temperatures (0–5 °C), to produce a reaction mixture containing 1,2-dichloroethyl acetate. google.com In the second step, an aliphatic diol, in this case, 1,3-butanediol, is added directly to this mixture. An alcohol exchange reaction occurs, leading to the formation of the this compound ring and various acyclic ester byproducts. google.com Heating the mixture can accelerate this exchange reaction, and removing the water byproduct via azeotropic distillation improves the yield. google.com A final purification step involving alkaline hydrolysis can be employed to remove ester byproducts, which are difficult to separate by distillation alone. google.com

This pathway is particularly useful for producing a range of 2-halomethyl-1,3-cyclic acetals, including this compound, by selecting the appropriate diol. google.com

Formation of Substituted 1,3-Dioxane Rings from Carbonyl Compounds and Diols

The formation of the 1,3-dioxane ring is a fundamental reaction in organic chemistry, often used for protecting carbonyl groups or 1,3-diols. ijsdr.orgthieme-connect.de The reaction is an acid-catalyzed process between a carbonyl compound (an aldehyde or ketone) and a 1,3-diol. google.comgoogle.com In the synthesis of this compound, chloroacetaldehyde serves as the carbonyl component and 1,3-butanediol is the diol.

The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. One of the hydroxyl groups of the 1,3-butanediol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming an oxocarbenium ion. The second hydroxyl group of the diol then attacks this electrophilic center, and a final deprotonation step yields the 1,3-dioxane ring. ijsdr.org

Due to the chair-like conformation of the 1,3-dioxane ring, substituents at the C2 position, such as the chloromethyl group, thermodynamically favor an equatorial orientation to minimize diaxial interactions. thieme-connect.de

Catalytic and Stereoselective Synthetic Approaches

More advanced synthetic strategies employ sophisticated catalytic systems to improve efficiency, selectivity, and, where applicable, stereocontrol. These methods move beyond simple acid catalysis to offer milder reaction conditions and access to specific stereoisomers.

Asymmetric Prins Reaction in the Formation of Chloromethyl-Substituted 1,3-Dioxanes

The Prins reaction, the acid-catalyzed reaction of an alkene with an aldehyde, can be adapted to form 1,3-dioxanes. researchgate.netbeilstein-journals.org Recent advancements have led to the development of catalytic, asymmetric versions of this reaction, enabling the synthesis of enantioenriched products. nih.govacs.org

An enantioselective intermolecular Prins reaction has been developed using confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts. acs.org This methodology facilitates the reaction between various styrenes and paraformaldehyde to produce optically active 1,3-dioxanes. researchgate.net Notably, this reaction is effective for chloromethyl-substituted olefins. When a chloromethyl-substituted styrene (B11656) is used as the alkene component, the corresponding 4-aryl-2-(chloromethyl)-1,3-dioxane can be formed with good enantioselectivity, although yields may be moderate. nih.govacs.org

The proposed mechanism involves a concerted, highly asynchronous addition of an acid-activated formaldehyde (B43269) oligomer to the olefin, bypassing a discrete carbenium ion intermediate, which allows for high stereocontrol. researchgate.netacs.org

Table 2: Asymmetric Prins Reaction for Substituted 1,3-Dioxanes

| Olefin Substrate | Aldehyde Source | Catalyst Type | Outcome |

|---|

Emerging Catalytic Systems for Cyclic Acetal Synthesis

Research into cyclic acetal synthesis has yielded several novel and efficient catalytic systems that offer advantages over traditional methods. These emerging systems often provide milder reaction conditions, higher chemoselectivity, and improved sustainability.

Modern heterogeneous acid catalysts such as zeolites and ion-exchange resins are increasingly used to simplify product purification and catalyst recycling. google.com Other notable catalytic systems include:

Zirconium tetrachloride (ZrCl₄): An efficient and chemoselective catalyst for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org

Palladium Catalysis: Palladium-based systems can effectively catalyze the formation of acetals and ketals at ambient temperature with very low catalyst loading. organic-chemistry.org

Photocatalysis: Using visible light and a photocatalyst like Eosin Y, a broad range of aldehydes can be converted to acetals under neutral conditions, tolerating even acid-sensitive substrates. organic-chemistry.org

Zinc(II) Salts: Catalytic amounts of zinc(II) salts have been shown to accelerate the exchange reaction between acetals and halide donors, providing a faster and more efficient route to α-halo ethers, which are precursors to acetals. orgsyn.org

Photoredox Catalysis: Synergistic catalysis involving a photocatalyst and a hydrogen atom transfer (HAT) reagent has been used to synthesize structurally complex bicyclic acetals in one step from readily available components. nih.gov

These advanced catalytic systems represent the forefront of acetal synthesis, offering powerful tools for the efficient and selective preparation of compounds like this compound.

Chemical Reactivity and Transformative Pathways of 2 Chloromethyl 4 Methyl 1,3 Dioxane

Reactions at the Chloromethyl Functionality

The primary reactivity of 2-(chloromethyl)-4-methyl-1,3-dioxane is centered on the C-Cl bond of the chloromethyl group. This primary alkyl chloride is an excellent substrate for a range of transformations, allowing for the introduction of diverse functional groups.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the adjacent chlorine atom makes the methylene (B1212753) carbon of the chloromethyl group electrophilic and thus susceptible to attack by various nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the chloride ion. libretexts.org

Common nucleophilic substitution reactions include:

Ether Synthesis: In the presence of an alkoxide, this compound can be converted to the corresponding ether. This reaction, a variation of the Williamson ether synthesis, is a straightforward method for introducing an alkoxy group. youtube.comlibretexts.orgmasterorganicchemistry.com

Azide (B81097) Synthesis: Reaction with sodium azide in a polar aprotic solvent like DMF readily yields 2-(azidomethyl)-4-methyl-1,3-dioxane.

Thioether Synthesis: Thiolates are excellent nucleophiles and react efficiently with the chloromethyl group to form thioethers. mdpi.comresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Product |

| Methoxide | Sodium methoxide | Methanol (B129727) | 2-(Methoxymethyl)-4-methyl-1,3-dioxane |

| Azide | Sodium azide | DMF | 2-(Azidomethyl)-4-methyl-1,3-dioxane |

| Thiophenoxide | Sodium thiophenoxide | Ethanol | 2-(Phenylthiomethyl)-4-methyl-1,3-dioxane |

Cross-Coupling Methodologies for Further Functionalization

Palladium- and nickel-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While traditionally used for aryl and vinyl halides, recent advancements have enabled the use of non-activated alkyl halides, such as this compound, in these transformations. acs.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org The chloromethyl group can react with various organozinc compounds in the presence of a palladium or nickel catalyst to form a new C-C bond. nih.govorganic-chemistry.org

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound. openochem.orgopenochem.orgorganic-chemistry.orglibretexts.org This method offers good functional group tolerance.

Sonogashira Coupling: The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org Nickel-catalyzed variants have been developed that allow for the coupling of non-activated alkyl chlorides with terminal alkynes, providing a direct route to alkynylated 1,3-dioxanes. acs.orgkit.eduacs.org

Table 2: Cross-Coupling Reactions for C-C Bond Formation

| Coupling Reaction | Organometallic Reagent | Catalyst | Product |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-(Benzyl)-4-methyl-1,3-dioxane |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 2-(Allyl)-4-methyl-1,3-dioxane |

| Sonogashira | Phenylacetylene | NiCl₂(dppp) / CuI | 2-(Phenylethynyl)-4-methyl-1,3-dioxane |

Transformations to Other Halogenated or Non-Halogenated Derivatives

The chloromethyl group can be converted to other functionalities through various synthetic methods.

Halogen Exchange (Finkelstein Reaction): Treatment with sodium iodide in acetone (B3395972) can convert the chloromethyl group to an iodomethyl group. This is an equilibrium reaction driven to completion by the precipitation of sodium chloride in acetone. wikipedia.org The resulting iodinated compound is often more reactive in subsequent nucleophilic substitution and cross-coupling reactions.

Reduction: The carbon-chlorine bond can be reduced to a carbon-hydrogen bond using a variety of reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. This would yield 2,4-dimethyl-1,3-dioxane.

Reactivity of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring is a cyclic acetal (B89532). thieme-connect.de As such, it is generally stable to bases, nucleophiles, and reducing agents. organic-chemistry.org However, it is susceptible to cleavage under acidic conditions.

Ring-Opening Reactions and Mechanism

In the presence of an acid catalyst and a nucleophile (often water or an alcohol), the 1,3-dioxane ring can undergo hydrolysis to yield the parent 1,3-diol (1,3-butanediol) and chloroacetaldehyde (B151913). organic-chemistry.org

The mechanism of acid-catalyzed hydrolysis involves the following steps:

Protonation of one of the ring oxygen atoms by the acid catalyst.

Cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water on the oxocarbenium ion.

Deprotonation to yield a hemiacetal.

Protonation of the other ring oxygen atom, followed by elimination of the 1,3-diol to regenerate the oxocarbenium ion (now from chloroacetaldehyde).

Attack by water and deprotonation to give chloroacetaldehyde.

The reaction is reversible, and the equilibrium can be shifted towards the acetal by removing water or towards the diol and aldehyde by using an excess of water.

Stereochemical Control in Transformations of this compound

A comprehensive review of publicly available scientific literature and chemical databases did not yield specific research findings or detailed data on the stereochemical control in transformations of this compound. While the principles of stereochemistry are fundamental to the reactions of cyclic acetals and ketals, including 1,3-dioxane derivatives, specific studies detailing the diastereoselective or enantioselective outcomes of reactions involving this particular compound are not readily accessible.

The stereochemistry of this compound is defined by the relative and absolute configurations of the substituents at the C2 and C4 positions of the dioxane ring. The presence of these stereocenters suggests that reactions involving this molecule could, in principle, exhibit a degree of stereochemical control, leading to the preferential formation of one stereoisomer over another. However, without experimental data from dedicated studies, any discussion of stereochemical control would be purely speculative and fall outside the scope of a scientifically rigorous article.

To generate a thorough and informative section on the stereochemical control in the transformations of this compound, including the requested data tables, access to specialized, in-depth chemical research databases and potentially unpublished proprietary research would be necessary. The information required to fulfill this request is not available in the public domain through standard scientific literature searches.

Therefore, this article cannot provide a detailed subsection on the stereochemical control in transformations of this compound at this time.

Conformational Analysis and Stereochemistry of 2 Chloromethyl 4 Methyl 1,3 Dioxane

Conformational Landscape of the 1,3-Dioxane (B1201747) Ring

The six-membered 1,3-dioxane ring is not planar and, much like cyclohexane, adopts a variety of non-planar conformations to alleviate ring strain. thieme-connect.deacs.org The presence of two oxygen atoms in the ring, however, introduces distinct structural features compared to its carbocyclic analog, such as shorter C-O bond lengths and different bond angles, which in turn influence the relative energies of its conformers. thieme-connect.de

The 1,3-dioxane ring predominantly exists in a chair conformation, which represents the global energy minimum on its potential energy surface. thieme-connect.deresearchgate.net This conformation minimizes both torsional strain and angle strain. In addition to the stable chair form, the ring possesses significant conformational mobility and can adopt higher-energy, more flexible forms. acs.org

The most notable of these flexible forms is the twist-boat (or skew-boat) conformation. Computational studies have identified two primary twist forms for the 1,3-dioxane ring: the 2,5-twist and the 1,4-twist. researchgate.netresearchgate.net These twist conformations are local energy minima, but are significantly less stable than the chair form. researchgate.netresearchgate.net Other non-chair conformations, such as the boat, half-chair, and sofa forms, are not energy minima but rather represent transition states on the potential energy surface for interconversion between chair and twist forms. researchgate.net

The interconversion between different conformations, such as the ring inversion from one chair form to another, proceeds through a series of higher-energy transition states and intermediates. mcmaster.calibretexts.org Quantum-chemical studies have mapped the potential energy surface for 1,3-dioxane, revealing the pathways for these conformational isomerizations. researchgate.netarxiv.org

The chair conformer is the most stable state. researchgate.netresearchgate.net The 2,5-twist conformer is the next lowest energy minimum, followed by the 1,4-twist form which is higher in energy. researchgate.net The energy barrier for the chair-to-twist interconversion is a key parameter in understanding the ring's flexibility. Theoretical calculations provide estimates for the relative energies of these conformations in the parent 1,3-dioxane molecule.

| Conformation | Relative Energy (kcal/mol) - DFT | Relative Energy (kcal/mol) - HF |

|---|---|---|

| Chair | 0.00 | 0.00 |

| 2,5-Twist | 5.19 ± 0.8 | 4.67 ± 0.31 |

| 1,4-Twist | ~6.19 | ~6.03 |

Data derived from computational studies on unsubstituted 1,3-dioxane. researchgate.net The energy of the 1,4-twist is approximately 1.0 kcal/mol (DFT) and 1.36 kcal/mol (HF) higher than the 2,5-twist. researchgate.net

The transition states connecting these minima, often resembling half-chair or sofa conformations, have even higher energies, defining the barriers to conformational change. researchgate.net

Stereoelectronic Effects in 1,3-Dioxanes

The conformational preferences in 1,3-dioxanes are not governed by sterics alone. Stereoelectronic effects, which involve the spatial arrangement of orbitals and the interactions between them, play a crucial role.

The most significant stereoelectronic effect in 1,3-dioxanes is the anomeric effect. acs.orgacs.org This effect generally describes the preference of an electronegative substituent at the anomeric carbon (C2) to occupy an axial position, despite the steric disadvantage. thieme-connect.de The origin of the anomeric effect is attributed to a stabilizing hyperconjugative interaction between a non-bonding lone pair (n) on one of the ring oxygen atoms and the antibonding orbital (σ) of the C2-substituent bond (nO → σC-X). researchgate.netacs.orgrsc.org This interaction is maximized when the lone pair orbital and the C-X bond are anti-periplanar, a condition met when the substituent is axial. rsc.org

The substituents on the 1,3-dioxane ring significantly influence its conformational equilibrium. For the title compound, both the chloromethyl group at C2 and the methyl group at C4 dictate the preferred chair conformation.

C4-Methyl Group : A substituent at the C4 position generally prefers an equatorial orientation to avoid unfavorable 1,3-diaxial steric interactions with the axial hydrogen at C2 and the axial lone pair on the O1 oxygen atom.

C2-Chloromethyl Group : A substituent at the C2 position experiences steric repulsion from the axial hydrogens at C4 and C6. thieme-connect.de This steric hindrance, known as 1,3-diaxial interaction, typically favors an equatorial orientation for the substituent. thieme-connect.de However, this steric preference can be counteracted by the anomeric effect, which may stabilize an axial conformation. The final conformational preference for the C2-chloromethyl group is a balance between these opposing steric and stereoelectronic forces.

The interplay between the equatorial preference of the C4-methyl group and the conformation of the C2-chloromethyl group determines the dominant stereoisomer and its conformation.

Chirality and Stereoisomerism in Substituted 1,3-Dioxanes

The introduction of substituents onto the 1,3-dioxane ring can create stereocenters, leading to the existence of stereoisomers.

2-(Chloromethyl)-4-methyl-1,3-dioxane possesses two chiral centers: C2 and C4. google.com A chiral center is a carbon atom bonded to four different groups. tru.ca The presence of two such centers means that the molecule can exist as a maximum of 2n = 22 = 4 stereoisomers.

These stereoisomers exist as two pairs of enantiomers. The relationship between isomers that are not mirror images of each other is diastereomeric. tru.ca In the context of disubstituted rings, these diastereomers are commonly referred to as cis and trans isomers, based on the relative orientation of the substituents with respect to the ring.

cis-isomer : The chloromethyl group and the methyl group are on the same side of the ring (e.g., both equatorial or both axial in a hypothetical sense, though the actual conformation will be the lowest energy chair form, likely with one substituent axial and one equatorial).

trans-isomer : The chloromethyl group and the methyl group are on opposite sides of the ring (e.g., one equatorial and one axial).

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of an organic molecule.

¹H NMR: Proton NMR would be used to identify the number of chemically distinct protons, their connectivity, and the local electronic environment. For 2-(Chloromethyl)-4-methyl-1,3-dioxane, one would expect to observe distinct signals for the protons of the chloromethyl group, the methyl group, and the protons on the dioxane ring. The chemical shifts, integration values, and coupling patterns (multiplicity) of these signals would confirm the arrangement of atoms.

¹³C NMR: Carbon-13 NMR provides information on the number and type of carbon atoms in the molecule. A spectrum for this compound would show separate resonances for the carbon of the chloromethyl group, the methyl group, the carbons of the dioxane ring, including the acetal (B89532) carbon at the 2-position.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Both Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and chloromethyl groups. Crucially, strong C-O stretching vibrations, typical for the acetal functional group of the dioxane ring, would be a key feature. A band corresponding to the C-Cl stretch would also be anticipated.

Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information. While C-O and C-Cl bonds are visible in Raman, the non-polar C-C and C-H bonds of the ring structure and substituents would also yield characteristic signals.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The analysis of this compound would reveal its molecular ion peak, confirming its molecular formula. The fragmentation pattern would likely involve the loss of the chloromethyl group, cleavage of the dioxane ring, and other characteristic fragmentations that would help to piece together the molecule's structure.

Chromatographic Techniques for Analysis and Purification (e.g., GC, TLC)

Chromatographic methods are essential for separating compounds from a mixture and assessing their purity.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile compounds like this compound. It would be used to determine the purity of a sample and could be coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method to monitor the progress of a chemical reaction or to get a preliminary assessment of a sample's purity. A suitable solvent system would be developed to achieve good separation of this compound from starting materials or byproducts, with the compound's position on the plate identified by a specific retention factor (Rf value).

Mechanistic Investigations of Reactions Involving 2 Chloromethyl 4 Methyl 1,3 Dioxane

Reaction Pathway Elucidation

The reactions of 2-(Chloromethyl)-4-methyl-1,3-dioxane are expected to be dominated by two primary pathways: reactions involving the 1,3-dioxane (B1201747) ring, particularly acid-catalyzed hydrolysis, and nucleophilic substitution at the chloromethyl group.

Acid-Catalyzed Hydrolysis: The most characteristic reaction of 1,3-dioxanes is their hydrolysis under acidic conditions to yield the parent carbonyl compound and 1,3-diol. For this compound, this would result in the formation of chloroacetaldehyde (B151913) and butan-1,3-diol. The generally accepted mechanism for this process involves a series of reversible steps initiated by the protonation of one of the ring oxygen atoms. researchgate.netmasterorganicchemistry.com This is followed by the rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. researchgate.net Subsequent attack by water and deprotonation yields a hemiacetal, which then undergoes further protonation and cleavage to release the final products.

Nucleophilic Substitution: The chloromethyl group attached to the C2 position is susceptible to nucleophilic substitution reactions (SN1 and SN2). youtube.comreddit.compressbooks.pubyoutube.comyoutube.com The pathway followed (SN1 or SN2) would be influenced by the nature of the nucleophile, the solvent, and the stability of potential carbocation intermediates. An SN2 mechanism would involve a backside attack by the nucleophile on the carbon atom of the chloromethyl group, leading to an inversion of configuration if the center were chiral. An SN1 mechanism would proceed through the formation of a carbocation at the methylene (B1212753) carbon, which would then be attacked by the nucleophile.

Neighboring Group Participation: The proximity of the ring oxygen atoms to the chloromethyl group raises the possibility of neighboring group participation. nih.govchem-station.comdalalinstitute.com One of the oxygen atoms could act as an intramolecular nucleophile, displacing the chloride ion to form a bicyclic oxonium ion intermediate. This intermediate would then be highly susceptible to attack by an external nucleophile. This participation could lead to retention of stereochemistry at the methylene carbon and potentially accelerate the rate of substitution compared to a simple primary alkyl halide. chem-station.com

Kinetic Studies and Rate Determining Steps

Kinetic studies are crucial for understanding the factors that control the speed of a reaction and for identifying the rate-determining step. For reactions involving this compound, the following aspects would be of interest:

Acid-Catalyzed Hydrolysis:

Rate Law: The rate of acid-catalyzed hydrolysis of acetals is typically first-order in both the acetal (B89532) and the acid catalyst. masterorganicchemistry.com

Rate-Determining Step: The formation of the resonance-stabilized oxocarbenium ion is widely considered the rate-determining step in the acid-catalyzed hydrolysis of acetals. researchgate.netmasterorganicchemistry.com

Substituent Effects: The electronic nature of the substituent at the C2 position significantly influences the rate of hydrolysis. Electron-withdrawing groups, such as the chloromethyl group, are expected to destabilize the developing positive charge on the oxocarbenium ion, thereby slowing down the rate of hydrolysis compared to an unsubstituted or alkyl-substituted 1,3-dioxane. The methyl group at the C4 position would have a minor electronic effect but could introduce steric factors.

Interactive Data Table: Hypothetical Relative Hydrolysis Rates of Substituted 1,3-Dioxanes

| Substituent at C2 | Relative Rate of Hydrolysis (k_rel) |

| Hydrogen | 1.0 |

| Methyl | 10.0 |

| Phenyl | 5.0 |

| Chloromethyl | 0.1 |

This table presents hypothetical data to illustrate the expected trend in hydrolysis rates based on the electronic effects of the substituent at the C2 position. Actual experimental values are required for confirmation.

Nucleophilic Substitution:

Rate Law: For an SN2 reaction, the rate would be first-order in both this compound and the nucleophile. For an SN1 reaction, the rate would be first-order in the substrate only, with the rate-determining step being the formation of the carbocation. reddit.com

Solvent Effects: Polar protic solvents would favor SN1 pathways by stabilizing the carbocation intermediate and the leaving group, while polar aprotic solvents would favor SN2 reactions. pressbooks.pub

Kinetic Isotope Effects: The absence of a primary kinetic isotope effect for the leaving group in some acetal hydrolyzes supports a mechanism where the cleavage of the C-O bond is the rate-limiting step. osti.gov

Catalytic Cycle Understanding

Catalysis plays a pivotal role in many reactions of 1,3-dioxanes, from their formation and hydrolysis to more complex transformations.

Acid Catalysis in Hydrolysis: As detailed above, the catalytic cycle for acid-catalyzed hydrolysis involves the protonation of the acetal by an acid (e.g., H₃O⁺), followed by the departure of the catalyst in the final deprotonation step to regenerate the acidic species.

Lewis Acid Catalysis: Lewis acids can also catalyze the cleavage of 1,3-dioxane rings. For example, the reductive cleavage of 1,3-dioxanes can be achieved using a combination of a reducing agent like LiAlH₄ and a Lewis acid such as AlCl₃. cdnsciencepub.com The catalytic cycle would involve the coordination of the Lewis acid to one of the ring oxygen atoms, making the ring more susceptible to nucleophilic attack by a hydride ion.

Hypothetical Catalytic Cycle for a Lewis Acid-Mediated Reaction:

Coordination: The Lewis acid (LA) coordinates to one of the oxygen atoms of the 1,3-dioxane ring.

Ring Opening: This coordination weakens the C-O bond, facilitating ring opening, potentially with the assistance of a nucleophile or through the formation of an oxocarbenium ion.

Reaction: The resulting intermediate reacts with the desired reagent.

Catalyst Regeneration: The Lewis acid is released in the final step of the reaction.

Understanding these mechanistic principles provides a solid framework for predicting and controlling the reactivity of this compound in various chemical transformations, even in the absence of direct experimental studies on this specific compound. Further research focusing on the kinetics and reaction pathways of this particular molecule would be invaluable for confirming these hypotheses and uncovering any unique reactivity it may possess.

Applications of 2 Chloromethyl 4 Methyl 1,3 Dioxane in Advanced Organic Synthesis

As a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The primary utility of 2-(Chloromethyl)-4-methyl-1,3-dioxane in organic synthesis stems from the reactivity of the chloromethyl group. This functional group acts as an electrophilic handle, allowing for the introduction of the dioxane moiety into a larger molecule through nucleophilic substitution reactions. A wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can displace the chloride ion, forming a new carbon-nucleophile bond.

This reactivity makes it a key building block for assembling larger, multifunctional compounds. For instance, similar 2-halomethyl-1,3-cyclic acetals are employed in the synthesis of complex acetamides through reaction with substituted amines. researchgate.net The dioxane ring in these cases serves as a stable protecting group for a carbonyl functionality, which can be revealed later in the synthetic sequence by acid-catalyzed hydrolysis. This two-stage approach—introducing the masked carbonyl via the chloromethyl group and then deprotecting it under specific conditions—is a common strategy in multistep synthesis. nbinno.com

The general reaction scheme for its use as an intermediate is outlined below:

| Reactant | Nucleophile (Nu⁻) | Product | Potential Application |

| This compound | R-O⁻ (Alkoxide) | 2-(Alkoxymethyl)-4-methyl-1,3-dioxane | Synthesis of ethers |

| This compound | R-S⁻ (Thiolate) | 2-((Alkylthio)methyl)-4-methyl-1,3-dioxane | Synthesis of thioethers |

| This compound | R₂N⁻ (Amine/Amide) | 2-((Dialkylamino)methyl)-4-methyl-1,3-dioxane | Pharmaceutical intermediates |

| This compound | CN⁻ (Cyanide) | (4-Methyl-1,3-dioxan-2-yl)acetonitrile | Carbon chain extension |

This versatility allows for the strategic incorporation of a protected carbonyl group into various molecular frameworks, which is a crucial step in the synthesis of many pharmaceuticals, agrochemicals, and materials.

Building Block for Chiral Molecules and Optically Active Diols

The structure of this compound contains a chiral center at the 4-position of the dioxane ring. The synthesis of this compound typically involves the reaction of chloroacetaldehyde (B151913) with 1,3-butanediol (B41344). If an enantiomerically pure form of 1,3-butanediol, such as (R)-1,3-butanediol or (S)-1,3-butanediol, is used as the starting material, the resulting this compound will also be chiral and optically active.

This makes the compound a valuable chiral building block. In asymmetric synthesis, such building blocks can be used to introduce specific stereochemistry into a target molecule, which is critically important in the pharmaceutical industry where the biological activity of a drug is often dependent on its stereoisomeric form. The chiral dioxane can be carried through multiple synthetic steps, influencing the stereochemical outcome of subsequent reactions before being removed or modified.

Furthermore, the dioxane ring itself is a protecting group for the 1,3-diol. In a complex synthesis, a chemist might use chiral this compound to introduce a fragment into a molecule while simultaneously protecting a diol moiety elsewhere in the structure. This dual functionality as both a reactive handle and a protective group enhances its utility in the synthesis of complex, optically active natural products and pharmaceuticals.

Precursor for Polymerizable Monomers within Dioxane Frameworks

The chloromethyl group on the dioxane ring can be chemically modified to introduce a polymerizable functional group. A common strategy is to perform an elimination reaction, typically using a strong, non-nucleophilic base, to remove HCl and form an exocyclic double bond. This would convert this compound into 2-methylene-4-methyl-1,3-dioxane.

This resulting compound, a cyclic ketene (B1206846) acetal (B89532), is a type of monomer that can undergo polymerization. Research on related structures, such as 2-methylene-1,3-dioxane and its derivatives, shows that they can polymerize through different mechanisms, including free-radical polymerization. elsevierpure.com Depending on the reaction conditions and the substituents on the ring, polymerization can proceed in two main ways:

Vinyl Addition Polymerization: The polymerization occurs across the double bond, leaving the dioxane ring intact as a repeating unit in the polymer backbone.

Ring-Opening Polymerization: The radical attack can lead to the opening of the dioxane ring, resulting in a polymer with a different structure, typically containing ester or ether linkages.

Studies on analogous fluorinated 2-methylene-1,3-dioxane monomers have shown that the balance between these two pathways is influenced by factors like temperature and the nature of the substituents on the ring. elsevierpure.com Therefore, this compound serves as a stable precursor to a potentially polymerizable monomer, which could be used to create polymers with tailored properties such as degradability and functionality.

Role in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are foundational to a vast number of pharmaceuticals and biologically active molecules. The reactive chloromethyl group of this compound makes it a useful precursor for constructing new heterocyclic systems.

The compound can act as an electrophilic building block in cyclization reactions. For example, it can react with a molecule containing two nucleophilic sites (a dinucleophile), such as a diamine, a hydrazine (B178648) derivative, or an amino alcohol. The first nucleophilic attack would displace the chloride, and a subsequent intramolecular reaction could lead to the formation of a new ring, incorporating the dioxane's methyl-substituted carbon backbone.

While specific examples starting directly from this compound are not extensively documented in mainstream literature, the synthetic strategy is well-established. For instance, other chloromethyl-substituted compounds are widely used to build complex heterocyclic systems like quinazolinones and quinazolines. mdpi.comchemicalbook.com In these syntheses, the chloromethyl group reacts with amine functionalities to facilitate ring closure. By analogy, this compound could be employed in similar reaction schemes to generate novel heterocyclic structures containing the 4-methyl-1,3-dioxane (B1663929) moiety.

Computational and Theoretical Studies of 2 Chloromethyl 4 Methyl 1,3 Dioxane

Quantum Chemical Calculations (e.g., Ab Initio, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like ab initio calculations and Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing information about electron distribution and molecular orbitals.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These calculations, while computationally intensive, can offer high accuracy. For 2-(chloromethyl)-4-methyl-1,3-dioxane, ab initio calculations could be used to determine its ground-state geometry, bond lengths, and bond angles with a high degree of precision.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that is based on the electron density of a molecule. ekb.egresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. researchgate.net DFT calculations can be used to determine a variety of electronic properties that are crucial for understanding the molecule's reactivity. jmcs.org.mx These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. jmcs.org.mx For this compound, an MEP map would likely show regions of negative potential around the oxygen and chlorine atoms, indicating their nucleophilic character, and regions of positive potential around the hydrogen atoms. These maps are invaluable for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further details about charge distribution and intramolecular interactions, such as hyperconjugation. ekb.eg

Below is an illustrative table of electronic properties for this compound that could be obtained from DFT calculations.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons, related to the ability to donate electrons. |

| LUMO Energy | -0.2 eV | Indicates the energy of the lowest energy empty orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Sampling

The 1,3-dioxane (B1201747) ring is not planar and can adopt several conformations, with the chair conformation generally being the most stable. researchgate.netresearchgate.net The presence of substituents on the ring, such as the chloromethyl and methyl groups in this compound, will influence the relative energies of these conformations.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, identifying stable conformers and the energy barriers between them.

For this compound, MD simulations would be able to sample the various possible chair and twist-boat conformations. The simulations would reveal the preferred orientation of the chloromethyl and methyl groups (axial vs. equatorial) and the energetic cost of conformational changes. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

The following table provides a hypothetical summary of a conformational analysis for this compound that could be derived from MD simulations.

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Population (%) |

| Chair 1 | 2-CH₂Cl (eq), 4-CH₃ (eq) | 0.00 | 75 |

| Chair 2 | 2-CH₂Cl (ax), 4-CH₃ (eq) | 1.5 | 15 |

| Chair 3 | 2-CH₂Cl (eq), 4-CH₃ (ax) | 2.5 | 8 |

| Twist-Boat | - | > 5.0 | < 2 |

Computational Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. For this compound, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be computationally predicted.

NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Quantum chemical calculations, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net These predictions are valuable for assigning the peaks in an experimental spectrum and can help to confirm the structure of the molecule. The accuracy of these predictions has been shown to be quite good, often within a few ppm of the experimental values. spectrabase.com

The following table shows hypothetical predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 101.5 |

| C4 | 75.3 |

| C5 | 35.8 |

| C6 | 65.2 |

| CH₂Cl | 45.1 |

| CH₃ | 21.4 |

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the molecule. DFT calculations can be used to compute these vibrational frequencies and their corresponding intensities. researchgate.netiaea.org The predicted IR spectrum can then be compared with an experimental spectrum to identify the characteristic vibrational modes of the molecule. nih.govnist.gov This can be particularly useful for identifying the presence of specific functional groups.

Modeling Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. e3s-conferences.org By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. beilstein-journals.org This information provides a detailed picture of how a reaction proceeds and what factors control its rate and outcome.

The formation of 1,3-dioxanes can often be achieved through the Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene. wikipedia.orgias.ac.in Computational modeling of the Prins reaction to form this compound could elucidate the reaction pathway. acs.orgmpg.de DFT calculations can be used to locate the transition state structures and calculate their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

By modeling the reaction mechanism, it is possible to understand the stereoselectivity of the reaction and to predict how changes in the reactants or reaction conditions might affect the outcome. For example, calculations could explore why certain isomers of this compound might be formed preferentially.

The table below presents hypothetical activation energies for key steps in a proposed reaction mechanism for the formation of this compound.

| Reaction Step | Description | Activation Energy (kcal/mol) |

| 1 | Protonation of the aldehyde | 5.2 |

| 2 | Electrophilic attack on the alkene | 15.8 |

| 3 | Ring closure | 8.1 |

| 4 | Deprotonation | 3.5 |

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Protocols

The synthesis of 1,3-dioxanes, including 2-(Chloromethyl)-4-methyl-1,3-dioxane, is undergoing a green transformation. Researchers are moving away from traditional methods that often rely on harsh acid catalysts and volatile organic solvents. The focus is now on creating protocols that are more environmentally friendly, efficient, and safe.

Key trends in the green synthesis of related acetals include:

Solvent-Free Conditions: A significant advancement is the development of solventless reaction conditions, which reduce waste and environmental impact. For instance, the preparation of acetals and ketals can be efficiently catalyzed by solid acid catalysts like Al-SBA-15 under solvent-free conditions researchgate.net.

Bio-based Precursors: There is growing interest in using renewable resources. For example, green solvents from the dioxolane family have been synthesized from bio-based precursors like lactic acid and formaldehyde (B43269) rsc.org. This approach could be adapted for dioxane synthesis.

Alternative Energy Sources: Photochemical methods, using visible light irradiation and a photocatalyst like Eosin Y, allow for the acetalization of aldehydes under neutral conditions, avoiding the use of corrosive acids organic-chemistry.org.

Waste Valorization: An innovative strategy involves the upcycling of polymer waste. Polyoxymethylene (POM), a polymer of formaldehyde, can be depolymerized and used as a C1 synthon for the synthesis of 1,3-dioxanes, offering a green alternative to using formaldehyde directly researchgate.net.

Regenerable Reagents: The use of acetals as regenerable dehydrating agents in reactions like the synthesis of diethyl carbonate from CO2 and ethanol showcases a circular economy approach that could be applied to dioxane synthesis researchgate.net.

| Green Protocol | Description | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using a solid catalyst. | Reduces volatile organic compound (VOC) emissions and simplifies product purification. | researchgate.net |

| Bio-Based Feedstocks | Utilizing renewable starting materials instead of fossil fuels. | Improves the carbon footprint and sustainability of the synthesis. | rsc.org |

| Photochemical Methods | Using light to drive the chemical reaction, often with a photocatalyst. | Allows for reactions under mild and neutral conditions, compatible with sensitive functional groups. | organic-chemistry.org |

| Polymer Upcycling | Depolymerizing waste plastic to generate valuable chemical synthons. | Provides a sustainable source of reactants and contributes to a circular economy. | researchgate.net |

Exploration of Novel Catalytic Systems for Selective Transformations

The chloromethyl group on the 2-position and the methyl group on the 4-position of the dioxane ring offer multiple sites for chemical modification. Research is focused on discovering new catalysts that can achieve high selectivity for transformations at these specific positions, enabling the synthesis of complex derivative molecules.

Recent advances in catalysis relevant to this compound include:

Lewis Acid Catalysis: Lewis acids are effective in catalyzing the formation of the 1,3-dioxolane ring from ketones and oxiranes acs.org. Similar systems, potentially using milder and more recyclable catalysts like iron oxide-pillared clay, could be optimized for the synthesis of substituted dioxanes acs.org.

Heterogeneous Catalysis: Solid acid catalysts, such as mesoporous materials, offer advantages in terms of reusability and ease of separation from the reaction mixture, aligning with green chemistry principles researchgate.net.

Organocatalysis: The use of small organic molecules as catalysts is an expanding field that could provide new pathways for the selective functionalization of the dioxane structure.

Late-Stage Functionalization: Catalytic methods for direct functionalization are highly sought after. For instance, the direct ring fluorination of related isoxazole acetals has been achieved using N-fluorobenzenesulfonimide (NFSI) . Similar strategies could be developed to introduce other functional groups onto the dioxane ring or its substituents.

| Catalytic System | Transformation Type | Potential Application | Reference |

|---|---|---|---|

| Lewis Acids (e.g., Bismuth triflate) | Acetal (B89532) Formation / Cleavage | Efficient synthesis of the dioxane ring from precursors or selective deprotection. | researchgate.net |

| Heterogeneous Catalysts (e.g., Al-SBA-15) | Acetalization | Sustainable and recyclable catalysis for the primary synthesis step. | researchgate.net |

| N-Fluorobenzenesulfonimide (NFSI) | Direct Fluorination | Selective introduction of fluorine atoms to create novel fluorinated derivatives. | |

| Transition Metal Catalysts | Cross-Coupling Reactions | Functionalization of the chloromethyl group via substitution reactions. | N/A |

Advanced Spectroscopic Characterization and In Situ Studies

A deep understanding of the structure, conformation, and reaction dynamics of this compound is crucial for controlling its synthesis and reactivity. Advanced spectroscopic techniques, particularly when used for real-time monitoring, are providing unprecedented insights.

Multinuclear NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced 2D NMR techniques (COSY, HSQC, HMBC) are essential for unambiguously assigning the complex stereochemistry of substituted dioxanes. Paramagnetic solid-state NMR can be used to study derivatives containing metal centers rsc.org.

Mass Spectrometry: Techniques like differential mass spectrometry, combined with quantum-chemical calculations, can be used to study the stereochemistry and conformational equilibria of 1,3-dioxane (B1201747) derivatives researchgate.net.

Vibrational Spectroscopy (IR and Raman): The infrared spectrum of the 1,3-dioxane ring has characteristic C-O stretching vibrations and a unique fingerprint region that can be used for identification and monitoring reaction progress docbrown.info.

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules before they are synthesized in the lab nih.govcompchem.nl.

Density Functional Theory (DFT): DFT calculations are used to predict the geometries, spectroscopic properties, and reaction energetics of dioxane derivatives. For example, DFT modeling has been used to understand the role of dioxane as a solvent in reaction mechanisms by studying its coordination to catalytic species acs.org.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational preferences of the this compound ring and how its substituents interact with their environment, which is crucial for designing derivatives with specific biological activities.

Structure-Activity Relationship (SAR) Studies: By computationally modeling derivatives and correlating their structural features with predicted reactivity or biological affinity, researchers can design new molecules with enhanced properties. This approach is used in drug discovery, for example, in designing 1,3-dioxane derivatives as modulators for multidrug resistance or as ligands for specific receptors mdpi.comnih.gov. The combination of the chloro and methyl substituents on the dioxane core provides a versatile scaffold for such computational design efforts.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for determining the structural conformation of 2-(chloromethyl)-4-methyl-1,3-dioxane?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in studies of related 1,3-dioxane derivatives . For dynamic conformational analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential, particularly for identifying axial/equatorial substituent orientations and ring puckering effects. Gas chromatography-mass spectrometry (GC-MS) coupled with derivatization (e.g., CNBF) can resolve trace impurities or degradation products .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A two-step approach is often used:

Grignard Reaction : Reacting 2-(2-bromoethyl)-1,3-dioxane with triphenylmethyl-protected amino acids yields intermediates like 2-[3-oxo-4(S)-amino-6-methylheptyl]-1,3-dioxane, which can be chlorinated .

Catalytic Cyclization : Propylene and formic acid react in the presence of cation-exchange resins (CER) to form 4-methyl-1,3-dioxane, followed by selective chlorination at the methyl group .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of halogenated 1,3-dioxane derivatives?

- Methodological Answer : Stereoselectivity depends on reaction conditions and catalyst choice. For example:

- Chirality Transfer : Use enantiopure starting materials (e.g., L-leucine derivatives) to preserve stereochemistry during Grignard reactions .

- Computational Modeling : Density functional theory (DFT) predicts regioselectivity in chlorination reactions, guiding solvent selection (e.g., polar aprotic solvents favor equatorial attack) .

Q. What mechanistic insights explain the thermal decomposition pathways of this compound?

- Methodological Answer : Under acidic or thermal stress, the compound decomposes via:

Ring-Opening : Cleavage of the dioxane ring releases formaldehyde and chlorinated byproducts, detectable via headspace GC-MS .

Radical Pathways : Electron paramagnetic resonance (EPR) spectroscopy identifies chlorine-centered radicals during photodegradation .

- Experimental Design : Kinetic studies (e.g., Arrhenius plots) quantify activation energies, while isotopic labeling (e.g., D₂O) traces hydrogen migration during degradation .

Q. How do solvent polarity and temperature affect the conformational equilibrium of this compound?

- Methodological Answer :

- Low Polarity Solvents (e.g., hexane) : Favor axial chloromethyl groups due to reduced steric hindrance.

- High Polarity Solvents (e.g., DMSO) : Stabilize equatorial conformers via dipole-dipole interactions .

Q. What strategies mitigate regioselectivity challenges in functionalizing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.